![molecular formula C19H16ClN5O2 B2589278 N-(4-クロロベンジル)-4-オキソ-8-フェニル-4,6,7,8-テトラヒドロイミダゾ[2,1-c][1,2,4]トリアジン-3-カルボキサミド CAS No. 946279-04-5](/img/structure/B2589278.png)
N-(4-クロロベンジル)-4-オキソ-8-フェニル-4,6,7,8-テトラヒドロイミダゾ[2,1-c][1,2,4]トリアジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C19H16ClN5O2 and its molecular weight is 381.82. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- トリアジンおよびテトラジンは、抗癌剤としての可能性について調査されてきました。 この化合物のいくつかの誘導体は、さまざまな腫瘍細胞株に対して細胞毒性を示します 。研究者は、癌細胞の増殖と増殖を阻害する能力により、癌治療におけるこれらの化合物の使用を探求しています。
抗癌および抗腫瘍特性
要約すると、N-(4-クロロベンジル)-4-オキソ-8-フェニル-4,6,7,8-テトラヒドロイミダゾ[2,1-c][1,2,4]トリアジン-3-カルボキサミドは、さまざまな科学分野で有望です。 その多機能的な特性により、研究の興味深い分野となっています。さらなる研究により、さらなる用途や潜在的な治療上の利点が明らかになるでしょう 。特定の側面について詳細な情報が必要な場合は、お気軽にお問い合わせください! 😊
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures, such as azolo [1,2,4]triazines, have been found to have antiviral properties . This suggests that this compound might interact with its targets in a way that inhibits the replication of certain viruses.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might affect a wide range of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds , suggesting that similar studies could be conducted for this compound to determine its ADME properties and their impact on bioavailability.
Result of Action
Similar compounds have been found to have significant antiviral activity , suggesting that this compound might have similar effects.
生化学分析
Biochemical Properties
N-(4-chlorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation . Additionally, it binds to specific receptors on cell membranes, altering their conformation and function.
Cellular Effects
The effects of N-(4-chlorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide on cells are profound. It influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can modulate the activity of transcription factors, proteins that control the transcription of genetic information from DNA to mRNA. This modulation can result in the upregulation or downregulation of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
At the molecular level, N-(4-chlorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide exerts its effects through several mechanisms. It binds to active sites of enzymes, inhibiting their catalytic activity. This binding can be competitive, where the compound competes with the natural substrate of the enzyme, or non-competitive, where it binds to a different site on the enzyme. Additionally, this compound can induce conformational changes in proteins, affecting their function and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-chlorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-(4-chlorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c20-14-8-6-13(7-9-14)12-21-17(26)16-18(27)25-11-10-24(19(25)23-22-16)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRZVLQYUAZCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid](/img/structure/B2589195.png)
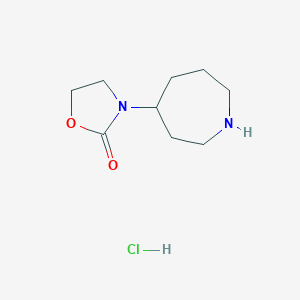
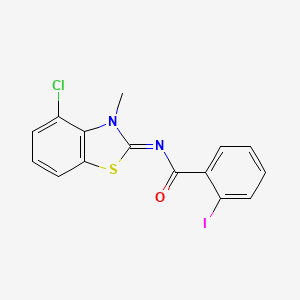
![2-Chloro-N-(2,2-dimethylbutyl)-N-[(4-oxo-5H-furo[3,2-c]pyridin-2-yl)methyl]acetamide](/img/structure/B2589201.png)


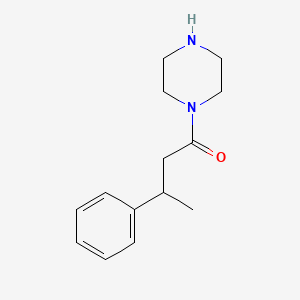
![5-oxo-1-(2-thienylmethyl)-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2589208.png)
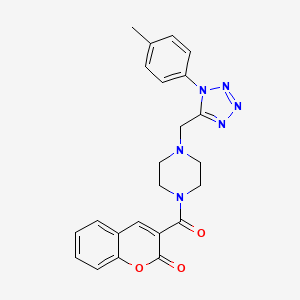
![2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2589210.png)
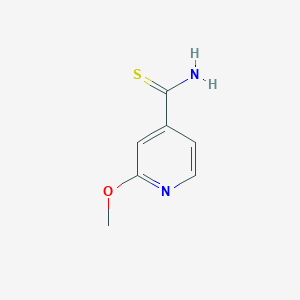
![N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2589214.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2589218.png)
